molecular formula C11H9F3N2 B13527869 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile

1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B13527869
M. Wt: 226.20 g/mol
InChI Key: RTNRKZNCTQDWKP-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutane ring with a carbonitrile group

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the trifluoromethylation of cyclobutane precursors using reagents like TMSCF3 and fluoride sources .

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the pyridine ring can interact with various biological receptors. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated pyridines and cyclobutane derivatives. Compared to these compounds, 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile and 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)8-3-1-6-16-9(8)10(7-15)4-2-5-10/h1,3,6H,2,4-5H2

InChI Key

RTNRKZNCTQDWKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

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